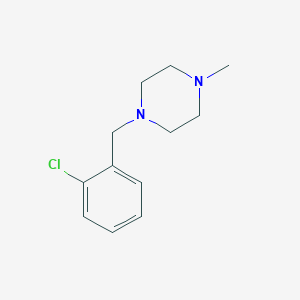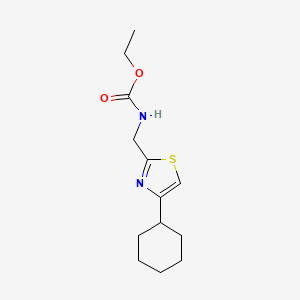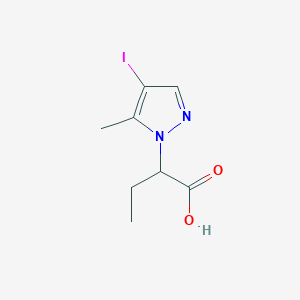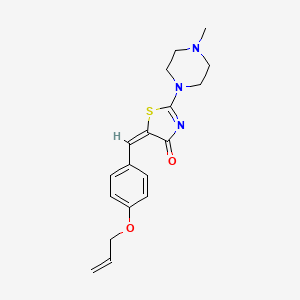
5-(1,5-二苯基-1H-吡唑-4-基)-4-乙基-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both pyrazole and triazole moieties in its structure contributes to its diverse reactivity and potential for various applications in scientific research.
科学研究应用
Chemistry
In chemistry, 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anti-inflammatory properties. It is often used in the development of new drugs aimed at treating bacterial infections and inflammatory diseases.
Medicine
In medicinal research, this compound is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用机制
Target of Action
Compounds with similar structures have been shown to inhibit pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
The compound could potentially bind to the active site of the enzyme, preventing it from breaking down dietary fats into smaller molecules that can be absorbed by the body .
Biochemical Pathways
By inhibiting pancreatic lipase, the compound could affect the lipid metabolism pathway. This could lead to a decrease in the absorption of dietary fats, potentially aiding in weight loss .
Pharmacokinetics
Similar compounds have been shown to have good binding affinity and admet properties .
Result of Action
The inhibition of pancreatic lipase could lead to a decrease in the absorption of dietary fats. This could potentially result in weight loss and could be beneficial for individuals with obesity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the condensation of phenylhydrazine with acetophenone to form 1,5-diphenyl-1H-pyrazole.
Formation of the Triazole Ring: The pyrazole derivative is then reacted with ethyl isothiocyanate under basic conditions to form the triazole ring.
Final Cyclization: The intermediate product undergoes cyclization to yield the final compound, 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Triazole Derivatives: Formed from the reduction of the triazole ring.
Substituted Pyrazole Derivatives: Formed from electrophilic aromatic substitution reactions.
相似化合物的比较
Similar Compounds
1,5-Diphenyl-1H-pyrazole: Lacks the triazole and thiol groups, making it less versatile in terms of reactivity.
4-Ethyl-4H-1,2,4-triazole-3-thiol: Lacks the pyrazole ring, which reduces its potential biological activities.
5-(1,5-Diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of a triazole ring, leading to different reactivity and biological properties.
Uniqueness
The uniqueness of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its combination of pyrazole and triazole rings, along with the thiol group. This combination provides a versatile platform for chemical modifications and a wide range of potential biological activities, making it a valuable compound in scientific research.
属性
IUPAC Name |
3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-2-23-18(21-22-19(23)25)16-13-20-24(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXAOQALXBDAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2563259.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)
![methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2563270.png)


